molecular formula C11H12N2O3S B14731625 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone CAS No. 5898-29-3

2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone

Cat. No.: B14731625
CAS No.: 5898-29-3
M. Wt: 252.29 g/mol
InChI Key: NEZSZHRYYCAZAN-UHFFFAOYSA-N
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Description

2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone is an organic compound with the molecular formula C11H12N2O3S. It is characterized by the presence of a nitropyridine group attached to a cyclohexanone ring via a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone typically involves the reaction of 5-nitropyridine-2-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(5-aminopyridin-2-yl)sulfanyl]cyclohexanone.

Scientific Research Applications

2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfur atom can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
  • 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
  • 2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Uniqueness

2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone is unique due to its specific combination of a nitropyridine group and a cyclohexanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5898-29-3

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C11H12N2O3S/c14-9-3-1-2-4-10(9)17-11-6-5-8(7-12-11)13(15)16/h5-7,10H,1-4H2

InChI Key

NEZSZHRYYCAZAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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